molecular formula C7H15NO B2785956 6-Ethyl-1,4-oxazepane CAS No. 1823943-90-3

6-Ethyl-1,4-oxazepane

Cat. No.: B2785956
CAS No.: 1823943-90-3
M. Wt: 129.203
InChI Key: JRADIDOMRBWSLW-UHFFFAOYSA-N
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Description

6-Ethyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C7H15NO. It belongs to the class of oxazepanes, which are seven-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors such as 1,2-amino alcohols, aziridines, or epoxides. For instance, the reaction of an amino alcohol with an appropriate electrophile under acidic or basic conditions can lead to the formation of the oxazepane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Ethyl-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-1,4-oxazepane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-1,4-oxazepane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

6-ethyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-5-8-3-4-9-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRADIDOMRBWSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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